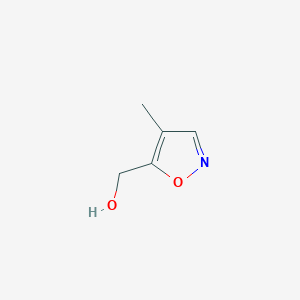
2-Amino-4-bromo-3-fluorophenol
描述
2-Amino-4-bromo-3-fluorophenol is an aromatic compound with the molecular formula C6H5BrFNO It contains an amino group (-NH2), a bromine atom, and a fluorine atom attached to a phenol ring
作用机制
Target of Action
Similar compounds, such as 2-amino-4-fluorophenol, have been shown to interact with metal centers to form 5-membered ring complexes .
Mode of Action
The amine and hydroxy groups in 2-Amino-4-bromo-3-fluorophenol likely interact with its targets in a similar manner to 2-Amino-4-fluorophenol . These groups can coordinate to a metal center, forming 5-membered ring complexes . This interaction could potentially alter the function of the target, leading to downstream effects.
Biochemical Pathways
It’s worth noting that similar compounds, such as 2-amino-4-fluorophenol, have been used as precursors for synthesizing benzoxazole and benzoxazine derivatives . These derivatives have various applications, including in the synthesis of APIs and fluorescent dyes .
Pharmacokinetics
It has been noted that similar compounds have high gastrointestinal absorption , which could potentially impact the bioavailability of this compound.
Result of Action
A heteroleptic tin (iv) complex with 2-amino-4-fluorophenol has shown in vitro cytotoxicity towards human cancer cells
Action Environment
It’s worth noting that similar compounds are typically stored at 2-8°c , suggesting that temperature could potentially impact the stability of this compound.
生化分析
Biochemical Properties
2-Amino-4-bromo-3-fluorophenol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a reactant in the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction and in the synthesis of benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase . These interactions highlight its potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein tyrosine phosphatase 1B inhibitors suggests a role in regulating cell signaling pathways . Additionally, its use in the synthesis of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors indicates its potential impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its role in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors demonstrates its ability to modulate enzyme activity . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that it remains stable under specific storage conditions, such as at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, while higher doses could lead to toxic or adverse effects. For instance, its acute toxicity has been classified as category 4 for oral exposure . Understanding the dosage thresholds and potential toxic effects is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the preparation of (aryl)oxadiazolobenzoxazinones and benzoxazole benzenesulfonamides highlights its involvement in complex biochemical reactions . These interactions can affect the overall metabolic balance within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-bromo-3-fluorophenol can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of 2-amino phenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include a solvent like acetonitrile and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-4-bromo-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, and the amino group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various aromatic compounds with extended conjugation and functionalization.
科学研究应用
2-Amino-4-bromo-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-4-fluorophenol
- 2-Amino-3-bromophenol
Uniqueness
2-Amino-4-bromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring. This combination of halogens can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
2-amino-4-bromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUHRSZWRRMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-21-3 | |
| Record name | 2-amino-4-bromo-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)











